molecular formula C10H11ClF3N3 B1466811 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine CAS No. 1465012-54-7

3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine

Cat. No. B1466811
CAS RN: 1465012-54-7
M. Wt: 265.66 g/mol
InChI Key: IJCYYLLYNCXIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine” is a chemical compound that has been synthesized from 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine . The piperazine ring is flanked by 3-chloropyridazine and 3-trifluoromethylphenyl rings .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray diffraction . The piperazine ring adopts a chair conformation, whereas the 3-chloropyridazine and 3-trifluoromethylphenyl rings are planar .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine is known for enhancing the biological activity and metabolic stability of pharmaceuticals . This compound could be investigated for its potential use in drug development, particularly for diseases where modulation of the piperidine moiety has therapeutic benefits.

Neurotransmitter Receptor Research

Compounds with a piperidine structure are often key in studying neurotransmitter receptors . This specific compound may serve as a valuable tool in neuroscience research, helping to understand receptor functions and interactions within the central nervous system.

Cancer Therapy

The presence of the trifluoromethyl group is significant in cancer therapy, as it’s found in several FDA-approved drugs . Research into 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine could explore its efficacy as a kinase inhibitor or in targeted drug delivery systems for oncology treatments.

Antimicrobial Agents

The trifluoromethyl group can contribute to the antimicrobial activity of compounds . This compound could be part of research into new antimicrobial agents that combat resistant strains of bacteria or fungi.

Agricultural Chemicals

Compounds with a pyridazine core are often used in the synthesis of herbicides and pesticides . This compound’s unique structure could lead to the development of more efficient and environmentally friendly agricultural chemicals.

Material Science

In material science, the incorporation of fluorine atoms can alter the properties of materials . This compound could be used to create novel materials with specific desired characteristics, such as increased durability or chemical resistance.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It may have potential analgesic and anti-inflammatory activities , but further studies are needed to confirm this.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to the available safety data . It is considered combustible and potentially toxic, and it may cause chronic effects .

properties

IUPAC Name

3-chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3/c11-8-1-2-9(16-15-8)17-5-3-7(4-6-17)10(12,13)14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCYYLLYNCXIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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